

Deconstructing the (S)-Carvedilol-d4 Certificate of Analysis: A Technical Guide

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Compound of Interest		
Compound Name:	(S)-Carvedilol-d4	
Cat. No.:	B15616799	Get Quote

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated active pharmaceutical ingredient (API) like **(S)-Carvedilol-d4** is a critical document. It provides a comprehensive quality assessment, ensuring the material's identity, purity, and isotopic enrichment meet the stringent requirements for use in preclinical and clinical studies. This in-depth guide dissects the core components of a typical **(S)-Carvedilol-d4** CoA, presenting the data in a structured format and detailing the experimental methodologies.

(S)-Carvedilol-d4 is the deuterium-labeled version of (S)-Carvedilol, the S-enantiomer of Carvedilol.[1] Carvedilol is a non-selective beta- and alpha-1 adrenergic receptor blocker used in the management of congestive heart failure and hypertension.[2] The introduction of deuterium atoms can modify a drug's pharmacokinetic profile and is often used to create internal standards for analytical and pharmacokinetic studies.[1][3][4]

General Information

A CoA begins with fundamental details identifying the specific batch of the compound. This section ensures traceability and provides essential information for proper handling and storage.



Parameter	Example Data
Product Name	(S)-Carvedilol-d4
Catalog Number	HY-B0006S1
Batch/Lot Number	153023
Chemical Name	1-((9H-Carbazol-4-yl)oxy)-3-((2-(2-methoxyphenoxy)ethyl-1,1,2,2-d4)amino)propan-2-ol
Molecular Formula	C24H22D4N2O4
Molecular Weight	410.50 g/mol
CAS Number	1133705-56-2
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Physicochemical Properties

This section details the physical and chemical characteristics of the compound, which are crucial for formulation development and ensuring the correct material has been received.

Test	Specification	Result
Appearance	Off-white to light yellow solid	Conforms
Solubility	Soluble in Methanol	Conforms

Identification

A critical section of the CoA, identification tests confirm that the material is indeed **(S)-Carvedilol-d4**. A combination of spectroscopic techniques is typically employed to provide unambiguous structural confirmation.



Test	Methodology	Result
Mass Spectrometry (MS)	Electrospray Ionization (ESI-MS)	Consistent with structure
¹ H NMR Spectroscopy	400 MHz in DMSO-d ₆	Consistent with structure
Infrared (IR) Spectroscopy	Attenuated Total Reflectance (ATR)	Consistent with structure

Experimental Protocols: Identification

- Mass Spectrometry (MS): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into an electrospray ionization mass spectrometer. The instrument is operated in positive ion mode, and the resulting mass spectrum is analyzed for the parent ion peak corresponding to the molecular weight of (S)-Carvedilol-d4.
- ¹H NMR Spectroscopy: A small amount of the sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃. The ¹H NMR spectrum is acquired on a 400 MHz or higher field instrument. The chemical shifts, splitting patterns, and integration of the peaks are compared against the expected spectrum for **(S)-Carvedilol-d4** to confirm the molecular structure.
- Infrared (IR) Spectroscopy: A small amount of the solid sample is placed directly on the
 crystal of an ATR-FTIR spectrometer. The resulting infrared spectrum, showing characteristic
 absorption bands for the functional groups present in the molecule, is compared to a
 reference spectrum.

Purity

Purity is a critical quality attribute that ensures the absence of contaminants that could affect experimental results or pose a safety risk. Chromatographic techniques are the primary methods for assessing purity.



Test	Methodology	Specification	Result
Chromatographic Purity (HPLC)	Reverse-Phase High- Performance Liquid Chromatography	≥98%	99.80%
Residual Solvents	Headspace Gas Chromatography (HSGC)	Per USP <467>	Conforms
Water Content	Karl Fischer Titration	≤0.5%	0.2%
Residue on Ignition	Gravimetric analysis per USP <281>	≤0.1%	0.05%

Experimental Protocols: Purity

- High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method
 is used. A C18 column is typically employed with a mobile phase gradient of water and
 acetonitrile containing a small amount of a modifier like trifluoroacetic acid or formic acid.
 Detection is commonly performed using a UV detector at a wavelength where the analyte
 has maximum absorbance. The purity is calculated based on the area percentage of the
 main peak relative to the total peak area.
- Headspace Gas Chromatography (HSGC): The sample is placed in a sealed vial and heated
 to volatilize any residual solvents. The vapor phase (headspace) is then injected into a gas
 chromatograph equipped with a flame ionization detector (FID). The detected solvents are
 identified and quantified against known standards.
- Karl Fischer Titration: This is a coulometric or volumetric titration method used to determine
 the water content in a sample. The sample is dissolved in a suitable solvent and titrated with
 a Karl Fischer reagent.
- Residue on Ignition: The sample is ignited in a muffle furnace at a specified temperature (e.g., 600 ± 50 °C) until all organic material is burned off. The weight of the remaining residue is determined and expressed as a percentage of the initial sample weight.

Isotopic Enrichment



For a deuterated standard, the isotopic purity is a crucial parameter. It confirms the degree of deuterium incorporation at the specified positions and the absence of significant amounts of the unlabeled compound.

Test	Methodology	Specification	Result
Isotopic Enrichment	Mass Spectrometry (MS) or ¹ H NMR Spectroscopy	≥98%	99.9%

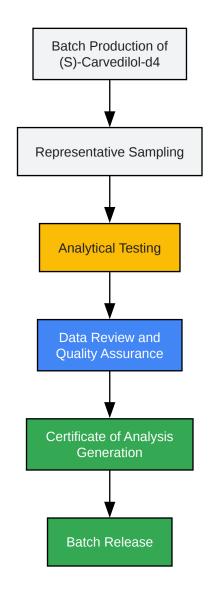
Experimental Protocol: Isotopic Enrichment

- Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the
 isotopic distribution of the molecular ions. The relative intensities of the peaks corresponding
 to the deuterated and non-deuterated species are used to calculate the isotopic enrichment.
- ¹H NMR Spectroscopy: The absence or significant reduction of proton signals at the sites of deuteration in the ¹H NMR spectrum is a direct measure of isotopic enrichment. The integration of the residual proton signal at the deuterated position relative to a nondeuterated proton signal in the molecule allows for the quantification of the isotopic purity.

Visualizing the CoA Workflow and Data Relationships

The following diagrams illustrate the logical flow of a Certificate of Analysis and the relationship between the various tests performed.

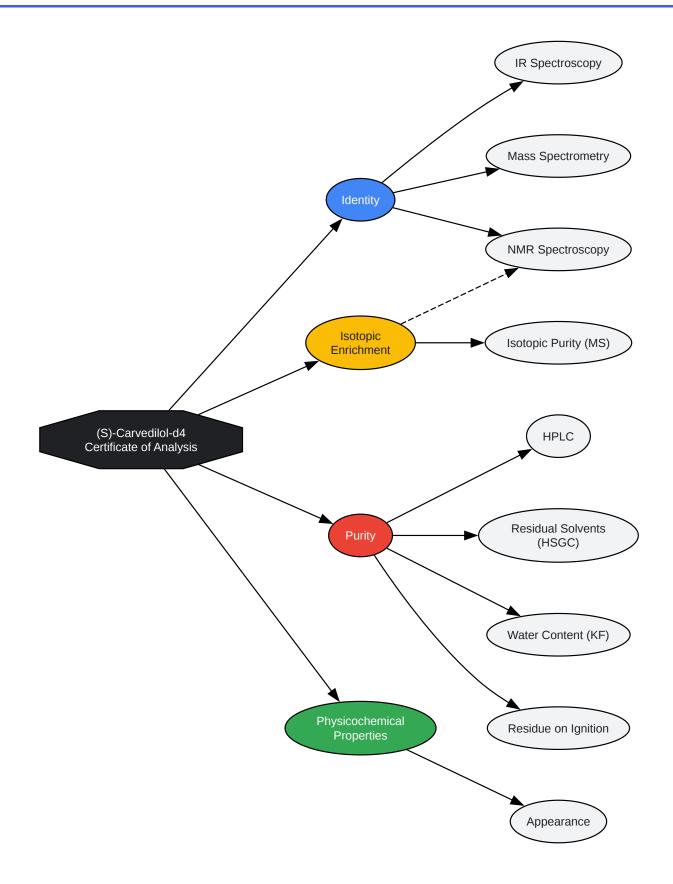




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CoA Generation Workflow





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Interrelation of Analytical Tests in a CoA



Conclusion

The Certificate of Analysis for **(S)-Carvedilol-d4** is a testament to the quality and suitability of the material for its intended research or developmental purpose. A thorough understanding of each section, from the basic identifiers to the detailed analytical results and methodologies, empowers scientists and drug development professionals to use the compound with confidence. The data presented, confirmed by robust analytical techniques, provides the necessary assurance of identity, purity, and isotopic integrity, which are foundational for reproducible and reliable scientific outcomes.

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